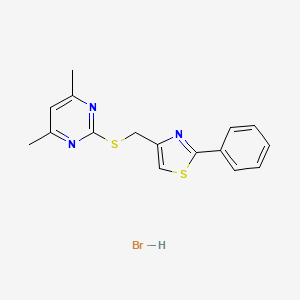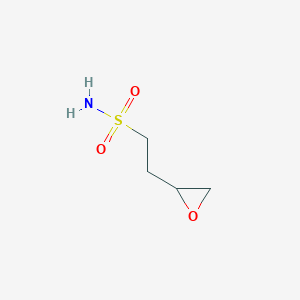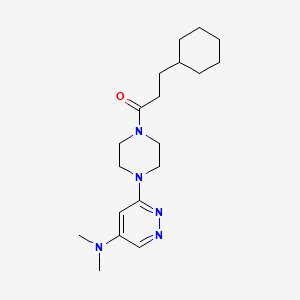![molecular formula C15H19N3O3 B2944518 ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate CAS No. 1164548-54-2](/img/structure/B2944518.png)
ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate is a compound with a complex chemical structure. This compound falls into the category of indole derivatives, which are known for their wide range of biological activities. Indole compounds are often explored for their potential therapeutic applications in various fields such as medicinal chemistry, pharmacology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate generally involves a multi-step process:
Formation of the Indole Core: : This step can involve the Fischer indole synthesis or other methods like Bartoli indole synthesis. Reaction conditions often include acidic or basic environments, high temperatures, and specific catalysts.
Introduction of Substituents: : The dimethylamino group and methoxy group are introduced through specific reagents and conditions, often involving protection-deprotection strategies to ensure selective functionalization.
Esterification: : The carboxyl group is esterified using ethanol in the presence of acid catalysts like sulfuric acid or by employing esterification agents such as thionyl chloride followed by ethanol.
Industrial Production Methods
On an industrial scale, the preparation involves:
Optimization of reaction conditions to increase yield and purity.
Use of continuous flow reactors to control reaction parameters precisely.
Implementation of green chemistry principles to minimize waste and use environmentally benign solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can be carried out using agents like lithium aluminum hydride, which reduce the ester group to an alcohol.
Substitution: : The compound can participate in nucleophilic substitution reactions where the dimethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Alkyl halides in the presence of base.
Major Products
Oxidation: : Oxidized indole derivatives.
Reduction: : Alcohol derivatives of the indole ester.
Substitution: : Various substituted indoles depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate has significant applications in:
Chemistry: : As a building block for the synthesis of complex organic molecules.
Biology: : As a probe in biochemical assays due to its potential interactions with biological macromolecules.
Medicine: : Exploration of its pharmacological properties for potential therapeutic effects.
Industry: : Utilized in the development of materials with specific properties.
Mécanisme D'action
The compound's effects are exerted through its interaction with specific molecular targets such as enzymes or receptors. The methoxy and dimethylamino groups play crucial roles in binding interactions, influencing the compound's activity and selectivity. Pathways involved often include modulation of signaling cascades or inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate can be compared to:
5-methoxyindole-2-carboxylate derivatives: : Similar in structure but differ in biological activity based on substituent variations.
N-methylindole compounds: : Exhibit different chemical reactivity and pharmacological profiles.
Indole-3-carboxylate esters: : Vary in ester group and substituent positions, impacting their chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 3-(dimethylaminomethylideneamino)-5-methoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-5-21-15(19)14-13(16-9-18(2)3)11-8-10(20-4)6-7-12(11)17-14/h6-9,17H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGGVJCJRUVVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2944438.png)


![2-methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2944443.png)


![N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2944448.png)
![(5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2944449.png)
![1-(3-chloro-4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2944450.png)
![(1'S,4'S)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one](/img/structure/B2944451.png)


